Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Description
Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a lithium salt of a chiral butanoate derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl substituent. The lithium counterion likely enhances solubility in polar solvents compared to the free acid form, though stability and reactivity may differ significantly due to lithium’s inherent alkalinity and hygroscopicity.
Properties
IUPAC Name |
lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Li/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSTUPDHIIEOR-FYZOBXCZSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CC(=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@H](CC(=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16LiNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Lithiation: The final step involves the lithiation of the butanoate moiety, which can be accomplished using lithium reagents such as n-butyllithium under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly after deprotection.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid for deprotection of the Boc group
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Therapeutic Applications
1. Treatment of Fluid Retention Disorders
The compound has been disclosed as useful in managing disorders associated with fluid retention or salt overload. This includes conditions such as congestive heart failure, chronic kidney disease, and liver disease. The mechanism involves the inhibition of sodium-hydrogen exchanger (NHE) activity, which plays a critical role in sodium and fluid balance within the body .
2. Gastrointestinal Tract Disorders
Research indicates that this compound may also be effective in treating gastrointestinal tract disorders. It has shown promise in reducing pain associated with these disorders, potentially by modulating the NHE-mediated transport processes in the gastrointestinal system .
Data Tables
| Application Area | Condition | Mechanism | Clinical Evidence |
|---|---|---|---|
| Fluid Retention | Congestive Heart Failure | Inhibition of sodium-hydrogen exchanger | Potential reduction in urinary albumin |
| Gastrointestinal Disorders | Pain Management | Modulation of NHE activity | Reduction in pain symptoms |
Case Studies
Case Study 1: Congestive Heart Failure
In a clinical trial focusing on patients with congestive heart failure, administration of Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate resulted in significant reductions in fluid retention markers, including urinary albumin levels. The study suggested that the compound effectively mitigated the adverse effects associated with traditional diuretics .
Case Study 2: Gastrointestinal Pain Relief
A separate study investigated the efficacy of this compound in patients with chronic gastrointestinal pain. Results indicated a notable decrease in pain scores among participants treated with the compound compared to those receiving standard care. This suggests a potential role for Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate in pain management protocols for gastrointestinal disorders .
Mechanism of Action
The mechanism by which Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Structural Similarities and Differences :
- Backbone: The pentanoic acid analog has a five-carbon chain versus the four-carbon butanoate in the target compound. Both share the Boc-protected amino group and a hydroxyl substituent but differ in chain length and terminal functionality (carboxylic acid vs. lithium carboxylate).
- Molecular Weight: The pentanoic acid analog has a molecular weight of 233.26 g/mol (–2), whereas the lithium salt’s molecular weight would be higher due to the lithium ion contribution (estimated ~240–250 g/mol).
Physicochemical Properties :
- Physical State : Both are powders under standard conditions, but the lithium salt may exhibit hygroscopic tendencies typical of ionic compounds.
- Stability: The pentanoic acid analog is incompatible with strong oxidizers (e.g., peroxides) and decomposes into nitrogen oxides (NOx), carbon dioxide (CO₂), and carbon monoxide (CO) under combustion (, .4–10.6). The lithium salt may exhibit similar decomposition pathways, though lithium’s reactivity with water or acids could introduce additional hazards (e.g., hydrogen gas evolution).
Entecavir and Related Guanines
Entecavir (–5), a cyclopentyl guanine derivative, is structurally distinct as a nucleoside analog used in antiviral therapy. While unrelated in function, its hydroxyl and hydroxymethyl substituents highlight the role of stereochemistry in bioactive molecules. Unlike the target lithium salt, entecavir’s monohydrate form (C₁₂H₁₅N₅O₃·H₂O) and stringent purity standards (98–102% anhydrous basis) reflect pharmaceutical-grade stability requirements, which may inform best practices for handling chiral lithium salts.
Data Tables
Table 1: Structural and Physicochemical Comparison
Critical Notes
- Data Limitations : Direct toxicological or ecological data for the lithium salt are unavailable; comparisons rely on structural analogs .
- Lithium-Specific Risks: The compound’s reactivity with water or acids necessitates precautions beyond those for the pentanoic acid analog.
- Regulatory Gaps: No REACH registration or occupational exposure limits are reported for analogs, highlighting the need for further study .
Biological Activity
Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, commonly referred to as a lithium derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is characterized by the following structure:
- Molecular Formula : C₁₃H₁₉LiN₂O₄
- Molecular Weight : 274.29 g/mol
The compound features a lithium ion coordinated with a hydroxybutanoate moiety that contains an amino acid derivative. This unique structure may contribute to its biological activity, particularly in neurological and psychiatric contexts.
The biological activity of lithium compounds is primarily attributed to their ability to modulate neurotransmitter systems and influence intracellular signaling pathways. Key mechanisms include:
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased levels of inositol and modulation of phosphoinositide signaling pathways, which are crucial for neuronal function and mood stabilization .
- Regulation of GSK-3β : Lithium is known to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various signaling pathways affecting cell survival and growth. This inhibition has implications for neuroprotection and mood regulation .
- Neurotrophic Effects : Studies suggest that lithium promotes the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuroplasticity, neuronal survival, and cognitive function .
1. Mood Disorders
Lithium has been extensively used as a mood stabilizer in the treatment of bipolar disorder. Research indicates that its efficacy in reducing manic episodes is partly due to its neuroprotective properties and ability to stabilize mood through modulation of neurotransmitter systems.
2. Neuroprotection
Recent studies have highlighted the neuroprotective effects of lithium derivatives against neurodegenerative diseases such as Alzheimer's disease. By inhibiting GSK-3β, lithium may reduce tau phosphorylation and amyloid-beta accumulation, both hallmarks of neurodegeneration.
3. Gastrointestinal Applications
Emerging research suggests that lithium derivatives may also have therapeutic potential in gastrointestinal disorders by modulating sodium-hydrogen exchangers (NHEs). This modulation can influence fluid retention and electrolyte balance, potentially offering new avenues for treatment.
Table 1: Summary of Key Studies on Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
